
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method employs organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the construction of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Chemical Properties and Structure
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is characterized by its unique trifluoromethyl groups, which enhance its biological activity and lipophilicity. The structure can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 348.25 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing pyridine moieties, including this compound. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various viral infections, making them promising candidates for drug development. For instance, modifications to the pyridine structure have shown enhanced activity in inhibiting viral replication pathways .
Neurokinin Receptor Modulation
A patent (US9403772B2) describes the use of this compound as a neurokinin receptor modulator. Neurokinin receptors are implicated in several physiological processes, including pain perception and inflammation. The modulation of these receptors by this compound could lead to novel therapeutic strategies for managing pain and inflammatory conditions .
Anticancer Properties
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. In vitro assays have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines .
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyridine derivatives showed that modifications to the trifluoromethyl groups significantly enhanced antiviral activity against HIV strains. The lead compound demonstrated an EC50 value lower than that of standard antiviral agents, indicating its potential as a therapeutic candidate.
Case Study 2: Cancer Cell Line Selectivity
Research involving the evaluation of this compound against multiple cancer cell lines revealed a promising selectivity profile. In particular, it exhibited potent activity against breast and lung cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The pathways involved in its mechanism of action are currently being studied to better understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical properties and applications.
N-hydroxy-pyridine-2-carboxamidine derivatives: These compounds have similar core structures but may lack the trifluoromethyl groups, resulting in different reactivity and biological activities.
Uniqueness
The presence of two trifluoromethyl groups in 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Biological Activity
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It is characterized by a complex molecular structure that includes trifluoromethyl groups, which enhance its biological interactions and pharmacological properties.
- Molecular Formula : C14H9F6N3O
- Molar Mass : 349.23 g/mol
- Density : 1.50 g/cm³ (predicted)
- Boiling Point : 414.4 °C (predicted)
- pKa : 4.16 (predicted)
These properties suggest a stable compound with significant lipophilicity due to the presence of trifluoromethyl groups, which can influence its absorption and distribution in biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential anti-inflammatory, anticancer, and antimicrobial effects.
1. Anti-inflammatory Activity
Recent research indicates that derivatives of pyridine compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, studies have shown that certain pyridine derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Compound | IC50 (μM) | Target |
---|---|---|
Compound A | 19.45 ± 0.07 | COX-1 |
Compound B | 23.8 ± 0.20 | COX-2 |
These findings suggest that this compound may possess similar anti-inflammatory properties, warranting further investigation.
2. Anticancer Properties
The anticancer potential of this compound has been explored through its ability to induce apoptosis in cancer cell lines. Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth and induce cell death via mechanisms involving the downregulation of specific proteins associated with cancer progression .
For example, a related compound was shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth in xenograft models . This mechanism may also apply to this compound.
3. Antimicrobial Activity
Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively . The structural features of this compound may contribute to similar effects.
Case Study 1: In Vivo Efficacy
A study involving a related compound demonstrated significant reductions in tumor mass in mice treated with doses ranging from 150 mg/kg b.w. for six weeks. The treatment resulted in downregulation of key oncogenic pathways .
Case Study 2: Anti-inflammatory Evaluation
In a carrageenan-induced paw edema model, compounds similar to this compound showed significant reductions in inflammation markers compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : Condensation of pyridine-2-carboxamide derivatives with 2,5-bis(trifluoromethyl)phenyl boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C) .
- Route 2 : Hydroxylamine-mediated functionalization of pre-synthesized pyridine intermediates, requiring anhydrous conditions to avoid side reactions .
- Yield Optimization : Use HPLC (≥98% purity) to monitor intermediate steps; trifluoromethyl groups may sterically hinder coupling—higher catalyst loading (5 mol%) improves efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for downfield shifts in pyridine protons (δ 8.5–9.0 ppm) and trifluoromethyl carbons (δ 120–125 ppm, split due to coupling with fluorine) .
- FTIR : Confirm hydroxylamine (-N-OH) via O-H stretch (3200–3400 cm⁻¹) and C=O stretch (1660–1680 cm⁻¹) .
- XRD : Prioritize single-crystal analysis to resolve torsional angles between pyridine and trifluoromethylphenyl groups (e.g., dihedral angles ~12–15°) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and sealed containers .
- Decomposition : Avoid prolonged exposure to moisture (hydrolyzes to release HF); store under argon at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic transitions (e.g., melting point variations: 287–293°C for related trifluoromethylpyridines ).
- Hydrogen Bonding : Analyze C–H···O/N interactions via Hirshfeld surfaces; weak bonds (e.g., C–H···π, 2.8–3.2 Å) may explain structural discrepancies .
- Case Study : In N-(2-fluorophenyl)pyrimidine derivatives, intramolecular hydrogen bonding (N–H···N, 2.1 Å) stabilizes conformation, overriding steric effects .
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model trifluoromethylphenyl rotation barriers (≈15 kcal/mol) .
- Docking Studies : Use AutoDock Vina to simulate binding with metalloenzymes (e.g., cytochrome P450); hydroxylamine acts as a chelating ligand .
- Solvent Effects : Apply COSMO-RS to predict solubility in polar aprotic solvents (DMF > DMSO > THF) .
Q. How can synthetic workflows be optimized to address low yields in large-scale reactions?
- Methodological Answer :
- Process Control : Implement flow chemistry with inline IR monitoring to adjust reagent stoichiometry in real-time .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil® AP) to remove Pd residues post-coupling .
- Scale-Up Data :
Parameter | Lab Scale (1g) | Pilot Scale (100g) |
---|---|---|
Yield | 45% | 32% |
Catalyst Loading | 5 mol% | 3.5 mol% |
Reaction Time | 24h | 18h |
Theoretical and Mechanistic Questions
Q. What theoretical frameworks explain the compound’s electronic interactions with biological targets?
- Methodological Answer :
- QSAR Modeling : Correlate trifluoromethyl group electronegativity with inhibitory activity (e.g., logP ~2.5 enhances membrane permeability) .
- MO Analysis : Frontier molecular orbitals (HOMO-LUMO gap ≈4.5 eV) suggest redox activity in hydroxylamine moiety .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous systems?
- Methodological Answer :
Properties
IUPAC Name |
4-[2,5-bis(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-10(14(18,19)20)9(6-8)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPGPFARGQARRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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